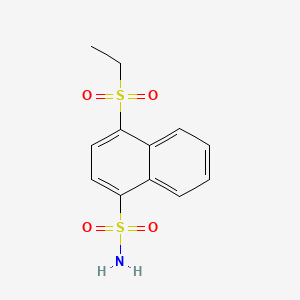

4-Ethylsulfonylnaphthalene-1-sulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

842-00-2 |

|---|---|

Fórmula molecular |

C12H13NO4S2 |

Peso molecular |

299.4 g/mol |

Nombre IUPAC |

4-ethylsulfonylnaphthalene-1-sulfonamide |

InChI |

InChI=1S/C12H13NO4S2/c1-2-18(14,15)11-7-8-12(19(13,16)17)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H2,13,16,17) |

Clave InChI |

BLQOLXMZXQXGOL-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |

SMILES canónico |

CCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |

Otros números CAS |

842-00-2 |

Sinónimos |

4-ethylsulfonylnaphthalene-1-sulfonamide |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of the 4 Ethylsulfonylnaphthalene 1 Sulfonamide Scaffold and Analogs

Established Synthetic Pathways for the 4-Ethylsulfonylnaphthalene-1-sulfonamide Core Structure

The synthesis of aromatic sulfonamides is a well-documented field in organic chemistry. The most conventional and widely employed method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine. ijarsct.co.infrontiersrj.comnih.gov This approach remains highly effective for producing a diverse range of sulfonamide derivatives.

For the specific synthesis of the this compound core, a plausible pathway can be extrapolated from the general synthesis of aromatic sulfonamides, such as sulfanilamide (B372717). nih.govwisc.edu The synthesis would logically proceed through the formation of a key intermediate, 4-ethylsulfonylnaphthalene-1-sulfonyl chloride, followed by its reaction with an amine source.

A generalized, multi-step synthetic sequence is outlined below:

Introduction of the Ethylsulfonyl Group: Starting with a naphthalene (B1677914) precursor, an ethylsulfonyl moiety (–SO₂CH₂CH₃) is introduced onto the naphthalene ring system at the 4-position. This can be achieved through various methods, such as Friedel-Crafts type reactions.

Chlorosulfonation: The resulting 1-ethylsulfonylnaphthalene is then subjected to chlorosulfonation. This electrophilic aromatic substitution reaction, typically using chlorosulfonic acid (ClSO₃H), introduces a sulfonyl chloride (–SO₂Cl) group at the 1-position of the naphthalene ring, yielding 4-ethylsulfonylnaphthalene-1-sulfonyl chloride. nih.gov

Amination (Sulfonamide Formation): The final step is the reaction of the highly reactive 4-ethylsulfonylnaphthalene-1-sulfonyl chloride intermediate with an amine. To form the parent compound, this compound, concentrated ammonia (ammonium hydroxide) is used as the nitrogen source. wisc.edu The reaction proceeds via nucleophilic attack of the ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.

This classical approach, while effective, often involves harsh reagents like chlorosulfonic acid. researchgate.net

Table 1: Key Reactions in the Established Synthesis of Aromatic Sulfonamides

| Step | Reaction Type | Reactants | Product | Purpose |

| 1 | Electrophilic Aromatic Substitution | Aromatic Ring, Chlorosulfonic Acid | Aryl Sulfonyl Chloride | Installation of the reactive sulfonyl chloride group. |

| 2 | Nucleophilic Acyl Substitution | Aryl Sulfonyl Chloride, Ammonia/Amine | Aryl Sulfonamide | Formation of the final sulfonamide bond. |

Strategies for Structural Modification and Analog Generation within the Sulfonamide Class

The generation of sulfonamide analogs is a primary strategy in drug discovery to perform structure-activity relationship (SAR) studies and optimize molecular properties. The sulfonamide scaffold offers multiple points for chemical modification, allowing for the systematic alteration of its steric, electronic, and physicochemical characteristics.

Modification of Aromatic/Heterocyclic Cores: For analogs based on structures like 4-aminobenzenesulfonamide, the primary aromatic amino group serves as a versatile handle for derivatization. tandfonline.com

Schiff Base Formation: Reaction with various aldehydes and ketones yields imines (Schiff bases), which can introduce large, conjugated systems and serve as intermediates for further reactions. tandfonline.com

Amide Formation: Acylation of the amino group with carboxylic acids or their derivatives produces amide-linked analogs.

Bioisosteric Replacement: A more advanced strategy involves the replacement of the sulfonamide group itself with a bioisostere—a functional group with similar physical or chemical properties that can interact with the same biological target. Sulfoximines, the mono-aza analogues of sulfones, have emerged as attractive bioisosteres for sulfonamides. acs.org They offer a three-dimensional, chiral architecture and a unique hydrogen-bonding profile, which can be used to fine-tune properties like metabolic stability, solubility, and protein binding. acs.org

Table 2: Common Strategies for Sulfonamide Analog Generation

| Modification Site | Strategy | Reagents/Conditions | Resulting Structure |

| Sulfonamide Nitrogen | N-Alkylation / N-Arylation | Alkyl/Aryl Halides, Base | Secondary/Tertiary Sulfonamides |

| Aromatic Amine | Schiff Base Formation | Aldehydes/Ketones | Imines |

| Aromatic Amine | Acylation | Acyl Chlorides, Carboxylic Acids | Amides |

| Sulfonyl Group | Bioisosteric Replacement | Multi-step synthesis | Sulfoximines, Sulfonimidamides |

Advanced Synthetic Approaches to Novel Sulfonamide Conjugates and Hybrid Molecules

Modern synthetic chemistry seeks to develop more efficient, modular, and environmentally benign methods for constructing complex molecules. These advanced approaches are increasingly applied to the synthesis of novel sulfonamides, particularly conjugates and hybrid molecules that combine the sulfonamide scaffold with other pharmacophores. researchgate.net

Molecular Hybridization: This strategy involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. dergipark.org.tr The goal is to develop multifunctional agents that may interact with multiple biological targets or possess an enhanced activity profile. researchgate.netdergipark.org.tr Examples include combining sulfonamide moieties with other biologically active heterocycles such as:

Benzothiazoles: Known for a wide spectrum of pharmacological activities. researchgate.netdergipark.org.tr

Triazoles: A well-established scaffold in medicinal chemistry known to improve interactions with biological targets and enhance water solubility. tandfonline.com

Chalcones: Piperazine-substituted chalcone sulfonamides have been investigated as potential antibacterial agents. researchgate.net

Modern Catalytic Methods: Recent innovations have focused on moving away from traditional methods that rely on pre-functionalized starting materials. These advanced techniques provide direct and modular access to a wide range of sulfonamides.

Photocatalytic Coupling: A transition-metal-free photocatalytic strategy has been developed for the synthesis of arylsulfonamides from abundant aryl triflates. This method uses a three-component cascade coupling with an SO₂ surrogate and an amine under mild conditions (room temperature, UV light). rsc.org

One-Pot Synthesis from Carboxylic Acids: A novel strategy allows for the synthesis of sulfonamides from traditional amide coupling partners: aromatic carboxylic acids and amines. The method uses copper-mediated ligand-to-metal charge transfer (LMCT) to convert the acid into a sulfonyl chloride in situ, which is then reacted with an amine in a one-pot process. nih.gov This approach avoids the need to pre-functionalize the starting materials and accelerates the preparation of amide analogues. nih.gov

Electrochemical Synthesis: An environmentally benign electrochemical method enables the oxidative coupling of readily available thiols and amines to form sulfonamides. This transformation is driven by electricity, requires no sacrificial reagents or catalysts, and generates hydrogen as the only byproduct. researchgate.net

These advanced methods represent a significant step forward, offering more sustainable and versatile routes to novel sulfonamide-based molecules. researchgate.netrsc.orgnih.gov

Elucidation of Biological Activity Mechanisms for Sulfonamides, Including 4 Ethylsulfonylnaphthalene 1 Sulfonamide

Inhibition of Dihydropteroate (B1496061) Synthase and Bacterial Folate Pathway Disruption

Sulfonamides are a well-established class of antimicrobial agents that function by disrupting the bacterial folate synthesis pathway. nih.govnih.gov This pathway is crucial for bacteria as they must synthesize their own folate, an essential nutrient for the production of nucleic acids and amino acids, and consequently for bacterial growth and replication. nih.govnih.gov In contrast, humans obtain folate through their diet, which accounts for the selective toxicity of sulfonamides towards bacterial cells. nih.govnih.gov

The primary target of sulfonamide antibiotics is the enzyme dihydropteroate synthase (DHPS). nih.govnih.gov Sulfonamides act as competitive inhibitors of DHPS, for which para-aminobenzoic acid (pABA) is the natural substrate. nih.govresearchgate.net Due to their structural similarity to pABA, sulfonamides bind to the active site of DHPS, thereby preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). researchgate.netnih.gov This inhibition blocks the synthesis of 7,8-dihydropteroate, a direct precursor of folic acid. nih.gov

The interruption of the folate pathway leads to a deficiency in tetrahydrofolate, the biologically active form of folate. This deficiency ultimately halts the synthesis of essential building blocks like purines and thymidine, which are necessary for DNA replication and cell division. nih.gov As a result, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit the growth and proliferation of bacteria rather than directly killing them. nih.gov

While the general mechanism of action for sulfonamides as DHPS inhibitors is well-documented, specific studies detailing the inhibitory activity of 4-Ethylsulfonylnaphthalene-1-sulfonamide against dihydropteroate synthase were not found in the reviewed literature. However, based on its chemical structure as a sulfonamide, it is plausible that it could exhibit similar inhibitory effects on the bacterial folate pathway.

Carbonic Anhydrase Isoform Inhibition by this compound and Related Derivatives

Sulfonamides are also recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govchemrxiv.org There are several isoforms of human carbonic anhydrase (hCA), with varying tissue distribution and physiological roles. nih.gov The inhibition of these isoforms is the basis for the therapeutic use of some sulfonamides as diuretics, antiglaucoma agents, and for the management of other conditions. nih.gov

The inhibitory action of sulfonamides on CAs is attributed to the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site. nih.gov While many sulfonamides act as pan-CA inhibitors, there is significant interest in developing isoform-selective inhibitors, particularly for cancer-associated isoforms like hCA IX and hCA XII, to minimize off-target effects. chemrxiv.orgnih.gov

Studies on naphthalene-based sulfonamides have provided insights into their interaction with carbonic anhydrases. For instance, the fluorophore 5-dimethylamino-1-naphthalene sulfonamide (dansylamide) binds to a hydrophobic pocket within the active site of hCA II. nih.gov This interaction involves van der Waals contacts with several amino acid residues, including Val-121, Phe-131, Val-143, Leu-198, and Trp-209. nih.gov This suggests that the naphthalene (B1677914) moiety of compounds like this compound could similarly occupy hydrophobic regions in the active site of carbonic anhydrase isoforms.

The inhibitory potency of sulfonamides against various carbonic anhydrase isoforms is typically quantified by their inhibition constants (Ki) and IC50 values. While specific kinetic data for this compound were not available in the reviewed literature, studies on other sulfonamides demonstrate a wide range of inhibitory activities.

For example, a study investigating various sulfonamides reported IC50 values ranging from 55.14 to 562.62 nM against hCA I and from 55.99 to 261.96 nM against hCA II. nih.gov The corresponding Ki values were in the range of 23.40 to 365.35 nM for hCA I and 45.87 to 230.08 nM for hCA II. nih.gov These values highlight the potent, often nanomolar, inhibition of carbonic anhydrases by sulfonamide compounds.

Structure Activity Relationship Sar Studies of 4 Ethylsulfonylnaphthalene 1 Sulfonamide and Its Derivatives

Fundamental Principles Governing Sulfonamide Biological Activity Based on Structural Features

The biological activity of sulfonamide-based compounds is intrinsically linked to their molecular structure. The archetypal structure for antibacterial sulfonamides is p-aminobenzenesulfonamide (sulfanilamide), and its core features provide a foundation for understanding the SAR of more complex derivatives. youtube.com

Key structural features that govern the biological activity of sulfonamides include:

The Sulfanilamide (B372717) Skeleton : The p-aminobenzenesulfonamide framework is considered the minimum structural requirement for antibacterial activity. The sulfur atom must be directly linked to the benzene (B151609) ring, and the amino (-NH2) and sulfonamide (-SO2NHR) groups are essential, ideally in a 1,4-para arrangement. youtube.com Substitution at the ortho or meta positions typically results in a loss of antibacterial activity. youtube.com

The N4-Amino Group : A free (unsubstituted) aromatic amino group at the N4 position is crucial for antibacterial action. youtube.com This is because sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme that utilizes p-aminobenzoic acid (PABA) for folic acid synthesis in bacteria. nih.govwikipedia.org The structural similarity between the sulfanilamide core and PABA allows it to bind to the enzyme's active site. wikipedia.org While substitution on the N4-amino group generally leads to inactive compounds, certain modifications can create prodrugs that are metabolized in vivo to release the active, free-amino form. youtube.comyoutube.com

The N1-Sulfonamide Group : The -SO2NH- group is a critical acidic moiety. Substitution on the N1-nitrogen atom significantly influences the compound's physicochemical properties and biological activity. youtube.com Mono-substitution on the N1-nitrogen can lead to highly potent derivatives, particularly with heterocyclic rings. youtube.comyoutube.com These substitutions can modulate the compound's pKa, which is a key determinant of activity. Maximum antibacterial activity is often observed when the pKa of the sulfonamide is in the range of 6.6 to 7.4, as this allows for a significant proportion of the drug to be in its ionized form at physiological pH, which is often the active form. youtube.comyoutube.com In contrast, disubstitution on the N1-nitrogen generally results in a loss of activity. youtube.com

The Aromatic Ring : The benzene ring is an essential part of the pharmacophore. Replacing the benzene ring with other cyclic systems or introducing additional substituents on it often diminishes or abolishes activity. youtube.com

The following table summarizes the fundamental SAR principles for sulfonamide derivatives based on their antibacterial activity.

| Structural Feature | Modification | Impact on Biological Activity | Citation |

| Sulfanilamide Skeleton | Core structure is essential. | Minimum requirement for activity. | youtube.com |

| Aromatic Ring | Replacement with other ring systems. | Decreases or abolishes activity. | youtube.com |

| Substituents on the ring. | Generally produces inactive compounds. | youtube.com | |

| N4-Amino Group | Must be para to the sulfonamide group. | Ortho or meta placement leads to inactive compounds. | youtube.com |

| Must be a free amine (or be converted to one in vivo). | Substitution leads to inactive compounds or prodrugs. | youtube.com | |

| Sulfonamide Group (-SO2NHR) | Replacement with amide (-CONH2) or carboxylic acid (-COOH). | Reduces or abolishes activity. | youtube.comyoutube.com |

| N1-Nitrogen | Mono-substitution. | Can significantly increase potency. | youtube.com |

| Di-substitution. | Results in loss of activity. | youtube.com | |

| Substitution with electron-rich heterocyclic rings. | Leads to highly potent derivatives. | youtube.comannualreviews.org |

Impact of Naphthalene (B1677914) and Sulfonyl Substitutions on Biological Efficacy and Selectivity

In derivatives of 4-Ethylsulfonylnaphthalene-1-sulfonamide, the classic benzene ring of sulfanilamide is replaced by a naphthalene scaffold, and an additional ethylsulfonyl group is present. These modifications significantly alter the molecule's properties and biological profile, moving it away from simple antibacterial action towards other therapeutic targets.

The Naphthalene Ring : Replacing a benzene ring with a larger, more lipophilic naphthalene system can enhance binding to target proteins through increased van der Waals and hydrophobic interactions. nih.gov The naphthalene diimide scaffold, for example, is a common feature in ligands designed to bind G-quadruplex DNA, demonstrating notable anticancer and antiparasitic activity. nih.gov In a series of sulfonamide derivatives designed as tubulin polymerization inhibitors, compounds with a naphthalen-1-yl moiety attached to the sulfonamide nitrogen showed potent antiproliferative activity against cancer cell lines. nih.gov This suggests that the extended aromatic system of the naphthalene ring is a favorable feature for binding within the colchicine-binding site of tubulin. nih.gov Specifically, the naphthalen-1-yl group was identified as the optimal substituent for this activity. nih.gov

The Sulfonyl Group (-SO2-) : The ethylsulfonyl group at the 4-position of the naphthalene ring is an electron-withdrawing group. Such substitutions can significantly influence the electronic properties of the entire molecule. In general SAR studies of sulfonamides, substituents that are electron-rich and attached to the core aromatic ring are associated with high potency in inhibiting PABA incorporation. annualreviews.org The presence of a second sulfonyl group, as in this compound, creates a different electronic environment compared to simple sulfanilamides and can direct the molecule's activity towards other targets, such as protein kinases or other enzymes where the sulfonamide moiety acts as a zinc-binding group or a hydrogen bond donor/acceptor. researchgate.netrsc.org

The table below illustrates the effect of various aryl substitutions on the sulfonamide nitrogen in a series of tubulin polymerization inhibitors with a trimethoxyphenyl moiety.

| Compound ID | Aryl Substituent (on Sulfonamide) | Antiproliferative Activity (MCF-7, IC50 µM) | Citation |

| 5a | 4-methoxybenzyl | - | nih.gov |

| 5b | Phenyl | > 30.0 | nih.gov |

| 5c | Naphthalen-1-yl | 0.51 | nih.gov |

| 5d | Naphthalen-2-yl | - | nih.gov |

| 5e | 4-methylbenzyl | - | nih.gov |

As shown in the table, the introduction of a naphthalen-1-yl group (compound 5c ) resulted in a dramatic increase in antiproliferative activity compared to a simple phenyl group (compound 5b ). nih.gov This highlights the critical role that the naphthalene substitution plays in enhancing biological efficacy in this specific class of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Sulfonamide Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is invaluable in modern drug design, providing insights that guide the synthesis of more potent and selective therapeutic agents. nih.govpharmdbm.com

In the context of sulfonamide derivatives, QSAR studies help to mathematically define the relationship between physicochemical properties and biological potency. nih.gov A QSAR model is built by developing a regression equation that links descriptors of the molecules (e.g., electronic, steric, and hydrophobic parameters) to their measured biological activity (e.g., IC50 or Ki values). nih.govyoutube.com

Key steps and components in QSAR modeling for sulfonamides include:

Data Set Selection : A series of structurally related sulfonamide compounds with well-defined biological activity data is required. nih.gov This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov

Descriptor Calculation : For each molecule, a variety of physicochemical and structural descriptors are calculated. These can be one-dimensional (e.g., pKa, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., steric and electrostatic fields from CoMFA). nih.govasm.org

Model Development and Validation : Statistical methods, such as multiple linear regression (MLR), are used to build the QSAR model. nih.gov The model's statistical significance and predictive ability are assessed using parameters like the correlation coefficient (R²) for the training set and the cross-validation coefficient (Q² or R²cv). nih.govnih.gov A reliable QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For sulfonamides, QSAR studies have shown that properties like the acid dissociation constant (pKa) and hydrophobicity are often critical predictors of activity. nih.gov For instance, studies on sulfonamide inhibitors of carbonic anhydrase II have successfully used EVA (Eigenvalue) descriptors, which are derived from calculated vibrational frequencies, to model inhibitory activity. nih.gov Other studies have highlighted the importance of molecular mass, polarizability, and specific bond frequencies as key predictors for the anticancer activities of sulfonamide derivatives. nih.gov

The following table lists common descriptors used in QSAR studies of sulfonamide derivatives.

| Descriptor Type | Examples | Relevance to Biological Activity | Citation |

| Electronic | pKa, Dipole Moment, Atomic Charges, HOMO/LUMO energies | Governs ionization at physiological pH and electrostatic interactions with the target. | nih.govresearchgate.net |

| Hydrophobic | LogP (Partition Coefficient), π (Hydrophobic Substituent Constant) | Influences membrane permeability, distribution, and hydrophobic interactions with the binding site. | nih.govnih.gov |

| Steric / Topological | Molar Refractivity, Molecular Volume, Connectivity Indices | Describes the size and shape of the molecule, affecting its fit within the receptor pocket. | nih.govasm.org |

| 3D-QSAR Fields (e.g., CoMFA) | Steric Fields, Electrostatic Fields | Provides a 3D map of favorable and unfavorable regions for substitution around the molecular scaffold. | asm.org |

By leveraging these computational models, researchers can gain a deeper understanding of the SAR of compounds like this compound, facilitating the rational design of new derivatives with optimized efficacy and selectivity for specific biological targets. nih.gov

Computational Chemistry Applications in the Study of Sulfonamide Compounds

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as a sulfonamide derivative, might interact with a biological target, typically a protein or enzyme.

For instance, in the study of novel sulfonamide derivatives, molecular docking has been employed to predict their binding affinity to protein targets like dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria. nih.govresearchgate.net By simulating the interaction between the sulfonamide and the active site of DHPS, researchers can estimate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's potency. nih.gov The process often involves creating a library of conformers for the sulfonamide derivatives and then docking them into the defined binding pocket of the target protein. nih.gov This in silico screening helps in prioritizing compounds for synthesis and biological testing. nih.gov

Table 1: Example of Molecular Docking Results for Sulfonamide Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | Carbonic Anhydrase I | -9.04 | His94, His96, Thr199 |

| Derivative B | Penicillin-Binding Protein 2X | -8.50 | Ser337, Thr550, Ser552 |

| Derivative C | Dihydropteroate Synthase | -7.98 | Arg254, Lys221, Ser222 |

Note: The data in this table is illustrative and based on typical findings in molecular docking studies of sulfonamide derivatives against various targets. rjb.roresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. nih.govmdpi.com These calculations can elucidate properties like the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov

For sulfonamide compounds, DFT calculations can reveal insights into their reactivity and stability. researchgate.net For example, the analysis of the molecular electrostatic potential can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other molecules, including biological targets. mdpi.comnih.gov Furthermore, the energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and kinetic stability of the molecule. nih.gov These computational methods have been successfully used to corroborate experimental findings from techniques like FT-IR, UV-Vis, and NMR spectroscopy. nih.gov

Table 2: Selected Quantum Chemical Properties of a Sulfonamide Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 4.8 Debye | Provides information about the polarity of the molecule. |

Note: The values in this table are representative of quantum chemical calculations performed on sulfonamide-based compounds.

Prediction of Molecular Descriptors Relevant to Biological Activity and Interactions

Computational methods are extensively used to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity.

For sulfonamides, descriptors such as molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are commonly calculated. researchgate.net These properties are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Online tools and specialized software can predict whether a compound like 4-Ethylsulfonylnaphthalene-1-sulfonamide is likely to have good oral bioavailability and be a suitable drug candidate. nih.govresearchgate.net

Large-Scale Computational Screening and Virtual Library Design

Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for potential new drug candidates. plos.org This approach can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the properties of known active compounds. nih.govmdpi.com

In the context of sulfonamides, virtual screening can be used to screen vast databases of compounds to identify those that are predicted to bind to a specific target. researchgate.net This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. plos.org Furthermore, computational methods can be used to design virtual libraries of novel sulfonamide derivatives by systematically modifying a core scaffold and then evaluating the properties of the resulting virtual compounds. researchgate.net This allows for the exploration of a vast chemical space to identify promising new molecules with desired biological activities. plos.orgresearchgate.net

Preclinical Evaluation of 4 Ethylsulfonylnaphthalene 1 Sulfonamide and Its Analogs in Research Models

In Vitro Antimicrobial and Antifungal Activity Assessment

The sulfonamide class of compounds, to which 4-Ethylsulfonylnaphthalene-1-sulfonamide belongs, were the first antimicrobial drugs to be used clinically. ptfarm.pl Generally, sulfonamides exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiprotozoal effects. nih.gov Their primary mechanism of antibacterial action involves competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is essential for the synthesis of folic acid in bacteria. nih.gov Since folic acid is a crucial precursor for the synthesis of nucleic acids, this inhibition effectively halts bacterial proliferation. nih.govnih.gov Humans are unaffected by this mechanism as they obtain folic acid from their diet. nih.gov

While specific minimum inhibitory concentration (MIC) data for this compound against microbial strains is not detailed in the reviewed literature, studies on its analogs demonstrate the varied antimicrobial potential of this chemical family. For instance, certain arylsulfonamide analogs have shown fungicidal effects against Candida species. nih.gov Other research into newly synthesized sulfonamide analogs has identified compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, the analog FQ5 showed significant antibacterial activity against S. aureus, P. aeruginosa, E. coli, and B. subtilis. nih.gov Similarly, studies on sulfa drugs have determined their efficacy against Aspergillus fumigatus and Cryptococcus neoformans. researchgate.net Thienopyrimidine-sulfonamide hybrids have also been developed, with some showing notable activity against Candida strains and bacteria like Staphylococcus aureus and Escherichia coli. mdpi.com

The antimicrobial and antifungal activities of various sulfonamide analogs are summarized in the table below.

| Compound/Drug Class | Organism(s) | Activity (MIC in µg/mL) |

| Sulfonamide Analog (FQ5) | Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 16 | |

| Escherichia coli | 16 | |

| Bacillus subtilis | 16 | |

| Thienopyrimidine-Sulfadiazine Hybrid (4ii) | Candida albicans | 62.5 |

| Candida parapsilosis | 125 | |

| Sulfaphenazole | Aspergillus fumigatus | 64 |

| Cryptococcus neoformans var. grubii | 4-8 | |

| Amine 13 and its hydrochloride salt (Arylsulfonamide analogs) | Candida glabrata | 1000 (MFC) |

Cellular and Molecular Responses in In Vitro Models, including Nucleic Acid and Protein Synthesis Modulation

The molecular mechanism of sulfonamides is fundamentally linked to the disruption of nucleic acid synthesis in microorganisms. nih.gov By acting as competitive inhibitors of the enzyme dihydropteroate synthetase, they block the metabolic pathway for folic acid production. nih.gov Folic acid is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.govnih.gov This disruption of nucleic acid synthesis is the basis of their antimicrobial effect. nih.gov

In the context of mammalian cells, research on this compound has revealed a different kind of modulation of nucleic acid synthesis. Studies conducted in the late 1960s and early 1970s demonstrated that dietary administration of this specific compound led to measurable increases in deoxyribonucleic acid (DNA) synthesis within the bladder tissue of mice. This effect, a prolonged, bladder-specific increase in DNA synthesis, is a key aspect of its use as a research chemical to study the mechanisms of chemical carcinogenesis. The compound's ability to induce cellular proliferation in bladder epithelium has made it a valuable tool for investigating these pathways.

Mechanistic Investigations in In Vivo Rodent Models of Cellular and Tissue Responses (e.g., Urothelial Hyperplasia and Related Physiological Factors)

In vivo studies using rodent models have been central to understanding the biological effects of this compound. When administered in the diet to female BALB/c mice, the compound induces a range of lesions in the urothelium, the tissue lining the urinary tract. nih.gov These lesions include simple hyperplasia and nodular hyperplasia in the bladder. nih.govnih.gov Similar hyperplastic lesions, as well as the formation of diverticula (outpouchings of the epithelial lining), were observed in the ureter. nih.gov

The development of these urothelial lesions is not believed to be caused by a direct genotoxic effect of the compound. Instead, the primary mechanism appears to be related to significant alterations in urinary physiology. nih.govnih.gov Administration of this compound leads to changes in urine composition, including hypoosmolality (abnormally low solute concentration) and the formation of micro-crystals (crystalluria), which can aggregate into larger calculi (stones). nih.govnih.gov

Research has established a strong correlation between these urinary changes and the incidence of urothelial lesions. nih.gov The presence of calculi and crystals is thought to cause chronic mechanical irritation and injury to the urothelium. This persistent irritation triggers a regenerative response, leading to sustained cellular proliferation (hyperplasia). The correlation coefficient between the presence of urothelial lesions and urinary osmolality was found to be -0.69, while the correlation with the presence of urinary crystals was 0.31. nih.gov This nongenotoxic, calculi-dependent mechanism of inducing urothelial hyperplasia is a key finding from these rodent model investigations.

Evaluation of Interactions with Biomolecular Targets (e.g., DNA Binding)

The carcinogenic mechanism of this compound in the rodent bladder is considered to be nongenotoxic. This suggests that the compound does not directly bind to or damage DNA to initiate cancer. Instead, its effects are mediated by secondary physiological events. The primary mechanism involves the formation of urinary calculi, which cause chronic physical injury to the bladder epithelium, leading to regenerative cell proliferation. The cancer incidence in research models drops when calculi formation is prevented.

While some sulfonamide derivatives have been studied for their DNA binding interactions nih.gov, the available evidence for this compound points away from direct DNA interaction as its primary mode of action in inducing urothelial changes. Its activity is more closely linked to its influence on urinary physiology rather than direct interaction with macromolecules like DNA. nih.govnih.gov

Cellular Activity Evaluation in Specific Biological Assays

While specific assay data for this compound itself is limited in the reviewed literature, studies on its structural analogs—specifically other naphthalene-1-sulfonamide (B86908) derivatives—reveal significant activity in various biological assays. These findings highlight the potential for this class of compounds to interact with important biological targets.

A novel series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were found to inhibit specific protein kinases. nih.gov One compound from this series, compound 9n, was an effective inhibitor of Akt1 and Abl tyrosine kinase. nih.gov In cellular assays, this compound also demonstrated potent anti-angiogenic activity, comparable to the drug pazopanib, in both the human umbilical vein endothelial cell (HUVEC) tube formation assay and the rat thoracic aorta rings (TARs) test. nih.gov

In another line of research, naphthalene-1-sulfonamide derivatives were identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a therapeutic target for metabolic diseases. researchgate.net The inhibitory activity of these compounds was determined using fluorescence displacement assays. researchgate.net

Furthermore, arylsulfonamide analogs have been evaluated for their antifungal properties, with some showing fungicidal effects against Candida glabrata. nih.gov The mechanism of these antifungal sulfonamides may involve the inhibition of carbonic anhydrases, which are essential for the growth of certain yeasts. nih.gov

A summary of the cellular activities of these analogs is provided in the table below.

| Compound Class | Assay Type | Target/Process | Finding |

| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivative (Compound 9n) | Kinase Inhibition Assay | Akt1 | IC₅₀ = 1.73 µM |

| Kinase Inhibition Assay | Abl tyrosine kinase | IC₅₀ = 1.53 µM | |

| HUVEC Tube Formation Assay | Angiogenesis | Comparable activity to pazopanib | |

| Rat Thoracic Aorta Rings (TARs) Test | Angiogenesis | Comparable activity to pazopanib | |

| Naphthalene-1-sulfonamide derivatives | Fluorescence Displacement Assay | Fatty Acid Binding Protein 4 (FABP4) | Identified as potent and selective inhibitors |

| Arylsulfonamide analogs (Amine 13 and its hydrochloride salt) | Antifungal Susceptibility Test | Candida glabrata | Fungicidal effect (MFC = 1.000 mg/mL) |

Future Perspectives and Unexplored Research Avenues for 4 Ethylsulfonylnaphthalene 1 Sulfonamide

Novel Scaffold Exploration and Hybrid Molecule Development for Targeted Research

The structural backbone of 4-Ethylsulfonylnaphthalene-1-sulfonamide, a naphthalenesulfonamide, offers a versatile scaffold for chemical modification. Future research should systematically explore how alterations to this core structure influence its biological activity.

Scaffold Hopping and Bioisosteric Replacement: One promising avenue is the application of "scaffold hopping," where the naphthalene (B1677914) ring system is replaced by other aromatic or heteroaromatic cores. This strategy could lead to the discovery of novel compounds with retained or enhanced activity but with a different toxicity profile. Bioisosteric replacement of the ethylsulfonyl or sulfonamide groups with other functional moieties could also be explored to fine-tune the compound's physicochemical properties, such as solubility and membrane permeability, and to alter its target-binding profile.

Hybrid Molecule Design: The development of hybrid molecules represents another exciting frontier. This involves covalently linking the this compound scaffold, or its derivatives, to other pharmacologically active molecules. This approach can lead to compounds with dual or synergistic activities. For instance, hybridizing with a known anticancer agent could potentially create a molecule that not only inhibits carbonic anhydrase but also targets other pathways involved in cancer progression. The design of such hybrids requires a deep understanding of the structure-activity relationships of both parent molecules to ensure that the desired properties are retained or enhanced in the final conjugate.

| Strategy | Description | Potential Outcome |

| Scaffold Hopping | Replacing the naphthalene core with other cyclic systems. | Discovery of novel active compounds with potentially improved safety profiles. |

| Bioisosteric Replacement | Substituting the ethylsulfonyl or sulfonamide groups with other functional groups. | Modulation of physicochemical properties and target selectivity. |

| Hybrid Molecule Development | Covalently linking the sulfonamide scaffold to other active molecules. | Creation of dual-action agents with synergistic therapeutic effects. |

Integration of Advanced Methodologies in Sulfonamide Research for Enhanced Understanding

To move beyond the current understanding of this compound, the integration of modern research methodologies is crucial. These advanced techniques can provide deeper insights into its mechanism of action, potential targets, and opportunities for optimization.

Computational and In Silico Methods: Computational tools, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of this compound and its analogs to a wide range of biological targets, including various isoforms of carbonic anhydrase and other enzymes. These in silico approaches can help prioritize compounds for synthesis and biological testing, thereby accelerating the discovery process. Quantitative structure-activity relationship (QSAR) studies can also be performed to build predictive models that correlate chemical structure with biological activity.

High-Throughput Screening: High-throughput screening (HTS) techniques can be utilized to rapidly screen libraries of this compound derivatives against a diverse panel of biological targets. This can help to identify novel activities beyond carbonic anhydrase inhibition and uncover unexpected therapeutic applications.

Advanced Synthesis Techniques: Modern synthetic methodologies can facilitate the efficient and diverse synthesis of novel analogs. Techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve yields, enabling the rapid generation of compound libraries for screening.

| Methodology | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities to various biological targets. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound within a target's binding site. |

| QSAR | Developing predictive models for biological activity based on chemical structure. |

| High-Throughput Screening | Rapidly assessing the activity of compound libraries against multiple targets. |

| Microwave-Assisted Synthesis | Accelerating the synthesis of novel analogs for biological evaluation. |

Addressing Challenges in Specific Biological Target Modulations

While the primary known target of this compound is carbonic anhydrase, a key challenge and opportunity for future research is to explore its potential to modulate other specific biological targets. The sulfonamide moiety is a common feature in a wide range of clinically used drugs, suggesting that this functional group can interact with various biological macromolecules.

Exploring Other Potential Targets: Future research should investigate the activity of this compound and its derivatives against other enzyme families, ion channels, and receptors. For instance, some sulfonamides have been shown to possess antibacterial, antiviral, or anti-inflammatory properties. A systematic evaluation of this compound in various biological assays could reveal novel therapeutic avenues.

Overcoming Selectivity Challenges: A significant challenge in sulfonamide-based drug design is achieving selectivity for a specific target isoform. For example, there are multiple isoforms of carbonic anhydrase, and selective inhibition is often desired to minimize off-target effects. Future medicinal chemistry efforts should focus on designing analogs of this compound with improved selectivity for specific carbonic anhydrase isoforms or other identified targets. This will require a detailed understanding of the structural differences between the target binding sites.

Investigating Resistance Mechanisms: If any therapeutic potential is identified, it will be crucial to investigate potential mechanisms of resistance. As with many therapeutic agents, prolonged exposure can lead to the development of resistance. Understanding these mechanisms at an early stage can guide the development of strategies to overcome or mitigate resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-Ethylsulfonylnaphthalene-1-sulfonamide?

- Methodology : Optimize synthesis via sulfonation of naphthalene derivatives followed by ethylsulfonyl functionalization. Purification typically involves recrystallization using polar aprotic solvents (e.g., DMF) or column chromatography with silica gel. Monitor reaction progress using thin-layer chromatography (TLC) .

- Key Considerations : Control reaction temperature (<100°C) to avoid decomposition and ensure anhydrous conditions to prevent hydrolysis of sulfonamide groups.

Q. How can analytical techniques resolve structural ambiguities in this compound?

- Methodology : Use FT-IR to confirm sulfonamide (-SO₂NH₂) and sulfone (-SO₂-) functional groups (peaks at 1350–1160 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and ethylsulfonyl substituents (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₃NO₄S₂: ~307.03 g/mol) .

- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT-derived NMR shifts) to resolve discrepancies in aromatic ring substitution patterns .

Q. What mechanisms explain the compound’s in vivo toxicity, particularly bladder carcinogenicity?

- Methodology : Conduct rodent studies using oral or intravesicular administration. Monitor bladder calculi formation (a precursor to carcinogenesis) via histopathology and urinary crystallography. Assess oxidative stress biomarkers (e.g., 8-OHdG for DNA damage) .

- Key Findings : Chronic exposure induces urothelial hyperplasia and calculi, leading to mechanical irritation and tumorigenesis. Species-specific metabolic differences (e.g., rat vs. human urinal pH) must be considered when extrapolating results .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reactivity?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to calculate:

- Electrostatic potential maps for nucleophilic/electrophilic sites.

- HOMO-LUMO gaps to predict charge-transfer interactions.

- Thermochemical stability (ΔG of formation) .

Q. How to resolve contradictions between in vitro genotoxicity assays and in vivo carcinogenicity data?

- Methodology : Perform Ames tests (with/without metabolic activation) and micronucleus assays to assess genotoxicity. If negative, investigate non-genotoxic mechanisms (e.g., chronic inflammation from calculi). Use transcriptomics to identify oncogenic pathways (e.g., MAPK/NF-κB) .

- Critical Analysis : Species-specific differences in bladder physiology (e.g., urine concentration capacity) may explain discordance between in vitro and in vivo results .

Q. What experimental designs improve chronic toxicity models for nongenotoxic carcinogens?

- Methodology : Use multi-dose, longitudinal studies in rodents with endpoints aligned with ATSDR guidelines:

- Systemic effects : Renal/hepatic function (serum creatinine, ALT/AST).

- Carcinogenicity : Incidence of transitional cell carcinoma at 18–24 months.

- Dose-response modeling : Establish NOAEL/LOAEL for risk assessment .

- Innovation : Incorporate biomarkers of early carcinogenesis (e.g., urinary NMP22) to reduce study duration .

Data Contradiction Analysis

Q. How to address discrepancies in reported LD₅₀ values across studies?

- Methodology : Standardize protocols for acute toxicity testing (OECD 423). Variables include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.